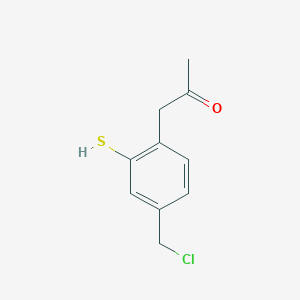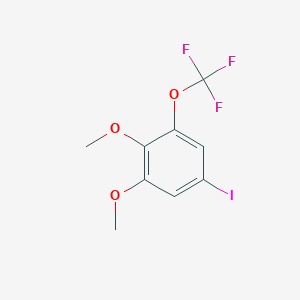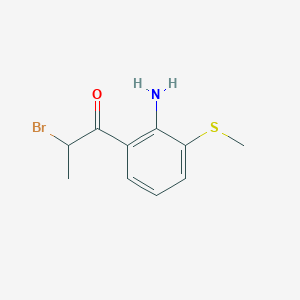
1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with bromopropyl, ethoxy, and iodine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxy-2-iodophenol and 1,3-dibromopropane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while the iodine group can be reduced to form the corresponding hydrocarbon.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine group is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons or alcohols.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drug candidates, particularly in the design of molecules with potential anticancer, antiviral, or antibacterial properties.
Materials Science: It is employed in the synthesis of functional materials, such as liquid crystals and polymers, which have applications in electronics and photonics.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene depends on its specific application:
Nucleophilic Substitution: The bromopropyl group acts as an electrophile, facilitating the attack by nucleophiles to form new carbon-nucleophile bonds.
Oxidation and Reduction: The ethoxy and iodine groups undergo redox reactions, altering the oxidation state of the compound and forming new functional groups.
Coupling Reactions: The iodine group participates in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene can be compared with similar compounds such as:
1-(3-Bromopropyl)-3-methoxy-2-iodobenzene: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and solubility properties.
1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene: Similar structure but with the iodine group at a different position, affecting the compound’s electronic properties and reactivity.
1-(3-Chloropropyl)-3-ethoxy-2-iodobenzene: Similar structure but with a chlorine atom instead of a bromine atom, resulting in different reactivity in nucleophilic substitution reactions.
Conclusion
This compound is a valuable compound in organic synthesis, medicinal chemistry, and materials science Its unique structure and reactivity make it a versatile intermediate for the development of various functional molecules and materials
Propiedades
Fórmula molecular |
C11H14BrIO |
|---|---|
Peso molecular |
369.04 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-3-ethoxy-2-iodobenzene |
InChI |
InChI=1S/C11H14BrIO/c1-2-14-10-7-3-5-9(11(10)13)6-4-8-12/h3,5,7H,2,4,6,8H2,1H3 |
Clave InChI |
ZERXXRUAWYIXHV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1I)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride](/img/structure/B14065687.png)





![(R)-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B14065726.png)
![6-Bromo-2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B14065729.png)




